4-Amino-2-bromo-3,6-dimethylphenol
Description
4-Amino-2-bromo-3,6-dimethylphenol is a halogenated phenolic compound featuring a bromine atom at position 2, an amino group at position 4, and methyl groups at positions 3 and 4. Key characteristics likely include:
- Molecular formula: C₈H₁₀BrNO (inferred from substituent addition to phenol).
- Functional groups: Bromine (electron-withdrawing), amino (electron-donating), and methyl groups (steric and electronic effects).
- Estimated physical properties: Melting point: ~75–80°C (based on 4-Bromo-2,6-dimethylphenol’s 74–78°C ). pKa: ~9.5–10.5 (amino group may reduce acidity compared to 4-Bromo-2,6-dimethylphenol’s pKa of 10.10 ).
- Potential applications: Pharmaceuticals (amino group enhances bioactivity) or sensors (halogen and amino groups enable selective interactions).
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-amino-2-bromo-3,6-dimethylphenol |
InChI |
InChI=1S/C8H10BrNO/c1-4-3-6(10)5(2)7(9)8(4)11/h3,11H,10H2,1-2H3 |
InChI Key |
YDKWHCLUFOBYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Br)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Notes:
- Amino group impact: The electron-donating NH₂ group in the target compound likely increases solubility in polar solvents (e.g., ethanol) compared to purely halogenated analogs. It may also reduce electrophilicity at the aromatic ring, altering reactivity in substitution reactions .
- Halogen effects: Bromine’s intermediate electronegativity (vs. Cl and I) balances steric bulk and electronic effects. In 4-Bromo-2,6-dimethylphenol, bromine enhances stability in dye formulations , whereas chloro and iodo analogs are used in disinfectant detection due to distinct reactivity with oxidants .
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